![molecular formula C13H12ClNS B6613180 4-{[(2-chlorophenyl)methyl]sulfanyl}aniline CAS No. 710966-52-2](/img/structure/B6613180.png)
4-{[(2-chlorophenyl)methyl]sulfanyl}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(2-Chlorophenyl)methyl]sulfanyl}aniline, also known as 4-MSA, is an aniline derivative that has a wide range of applications in research and industry. It is an important intermediate in the synthesis of various organic compounds and is used in the production of pharmaceuticals, agrochemicals, and other products. 4-MSA is also used as a reagent in the synthesis of other compounds, such as dyes and pigments. In addition, it is used as a catalyst in the synthesis of polymers and other materials.
Mécanisme D'action
4-{[(2-chlorophenyl)methyl]sulfanyl}aniline is an aniline derivative and is used as a reagent in the synthesis of various organic compounds. The reaction of 2-chlorobenzaldehyde with aniline in the presence of a catalyst is the main reaction involved in the synthesis of this compound. The reaction proceeds through a nucleophilic substitution reaction in which the aniline is attacked by the nucleophilic chlorine atom of the 2-chlorobenzaldehyde. This leads to the formation of a new carbon-nitrogen bond, which is the main product of the reaction.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. However, it can be used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and other products, which may have an effect on the body.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[(2-chlorophenyl)methyl]sulfanyl}aniline has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is widely available. It is highly soluble in organic solvents and is stable under normal laboratory conditions. Furthermore, it is easy to handle and can be stored for long periods of time without degradation.
However, there are some limitations to using this compound in laboratory experiments. It is flammable and should be handled with care. In addition, it is toxic and should be handled with protective gloves and clothing.
Orientations Futures
There are several potential future directions for the use of 4-{[(2-chlorophenyl)methyl]sulfanyl}aniline in research and industry. It can be used in the synthesis of new compounds, such as dyes and pigments, for use in the production of pharmaceuticals and agrochemicals. It can also be used as a catalyst in the synthesis of polymers and other materials. In addition, it can be used as a reagent in the synthesis of new compounds for use in the production of optical fibers and semiconductors. Furthermore, it can be used as a reagent in the synthesis of new compounds for use in the production of nanomaterials and nanodevices. Finally, it can be used in the synthesis of new compounds for use in the production of biodegradable plastics.
Méthodes De Synthèse
4-{[(2-chlorophenyl)methyl]sulfanyl}aniline is synthesized by the reaction of 2-chlorobenzaldehyde with aniline in the presence of a catalyst. The reaction is carried out at a temperature of 100°C in an inert atmosphere. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the reaction. The product is then purified by recrystallization and filtered to obtain a pure product.
Applications De Recherche Scientifique
4-{[(2-chlorophenyl)methyl]sulfanyl}aniline is used in a variety of scientific research applications. It is used as a reagent for the synthesis of various organic compounds, such as dyes and pigments. It is also used as a catalyst in the synthesis of polymers and other materials. In addition, it is used in the synthesis of pharmaceuticals, agrochemicals, and other products. It is also used in the synthesis of polymers and other materials for the production of optical fibers and semiconductors.
Propriétés
IUPAC Name |
4-[(2-chlorophenyl)methylsulfanyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNS/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12/h1-8H,9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVBWTFTVVPMSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC=C(C=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

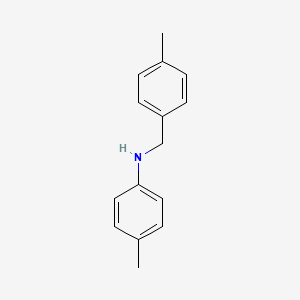

![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}acetamido)acetate](/img/structure/B6613121.png)
![(2-Bromo-5-fluorophenyl)[4-(3-pyridinylsulfonyl)-1-piperazinyl]methanone](/img/structure/B6613123.png)

![2-{[(4-chlorophenyl)carbamoyl]amino}-3-methylpentanoic acid](/img/structure/B6613127.png)
![rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid, cis](/img/structure/B6613133.png)

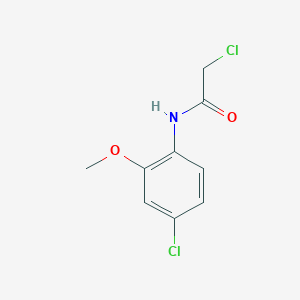
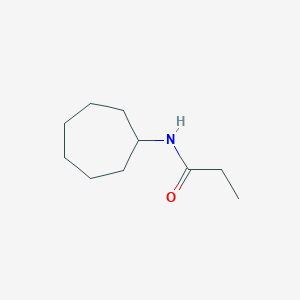
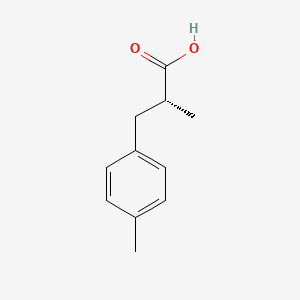
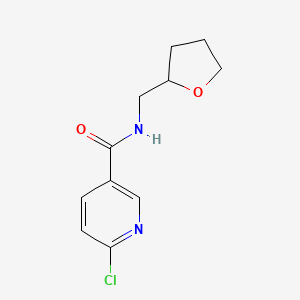
![[4-(3-Chlorophenyl)piperazin-1-yl]-phenylmethanone](/img/structure/B6613185.png)
